5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3
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Overview
Description
[1-Methyl-5-bis(2’-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Ethyl Ester-d3: is a stable isotope-labeled compound with the molecular formula C18H24D3N3O4 and a molecular weight of 352.44 g/mol . This compound is often used in scientific research due to its unique properties, including its role as a labeled analogue of other compounds, which allows for detailed studies in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-Methyl-5-bis(2’-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Ethyl Ester-d3 typically involves multiple steps, starting from the appropriate benzimidazole derivatives. The process includes:
Formation of the benzimidazole core: This is achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the hydroxyethyl groups: This step involves the alkylation of the benzimidazole core with 2-chloroethanol in the presence of a base.
Attachment of the butanoic acid ethyl ester: The final step involves esterification of the benzimidazole derivative with butanoic acid ethyl ester under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving:
Batch or continuous flow reactors: To ensure consistent reaction conditions and scalability.
Purification techniques: Such as recrystallization, chromatography, and distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
[1-Methyl-5-bis(2’-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Ethyl Ester-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkoxides or amines are employed under basic conditions.
Major Products
Oxidation: Produces N-oxides and other oxidized derivatives.
Reduction: Yields amines and other reduced forms.
Substitution: Results in substituted benzimidazole derivatives.
Scientific Research Applications
[1-Methyl-5-bis(2’-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Ethyl Ester-d3 is used in various scientific research applications:
Mechanism of Action
The mechanism of action of [1-Methyl-5-bis(2’-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Ethyl Ester-d3 involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in metabolic pathways.
Pathways Involved: The compound is involved in pathways related to its metabolic labeling, allowing researchers to track and study various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Ethyl Ester
- 5-[Bis(2-hydroxyethyl)amino]-1-methyl-2-benzimidazolebutyric Acid Ethyl Ester
[1-Methyl-5-bis(2’-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Ethyl Ester: (unlabeled)
Uniqueness
Properties
Molecular Formula |
C18H27N3O4 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
ethyl 4-[5-[bis(2-hydroxyethyl)amino]-1-(trideuteriomethyl)benzimidazol-2-yl]butanoate |
InChI |
InChI=1S/C18H27N3O4/c1-3-25-18(24)6-4-5-17-19-15-13-14(7-8-16(15)20(17)2)21(9-11-22)10-12-23/h7-8,13,22-23H,3-6,9-12H2,1-2H3/i2D3 |
InChI Key |
SJYOJVBTSZGDQH-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C=C(C=C2)N(CCO)CCO)N=C1CCCC(=O)OCC |
Canonical SMILES |
CCOC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N(CCO)CCO |
Origin of Product |
United States |
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